molecular formula C26H16Cl2 B13124228 1,8-Dichloro-9,10-diphenylanthracene CAS No. 80034-45-3

1,8-Dichloro-9,10-diphenylanthracene

Katalognummer: B13124228
CAS-Nummer: 80034-45-3
Molekulargewicht: 399.3 g/mol
InChI-Schlüssel: XHXZKYVRKMXWCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Dichloro-9,10-diphenylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 1 and 8 positions and two phenyl groups at the 9 and 10 positions of the anthracene core. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,8-dichloroanthracene as a starting material, which is then subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 1,8-Dichloro-9,10-diphenylanthracene typically involves large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Dichloro-9,10-diphenylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracenes, while oxidation and reduction can lead to different anthracene derivatives .

Wissenschaftliche Forschungsanwendungen

1,8-Dichloro-9,10-diphenylanthracene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1,8-Dichloro-9,10-diphenylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to various photophysical processes such as fluorescence and phosphorescence. These processes are mediated by the molecular structure and the presence of substituents, which influence the energy levels and transition states .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,8-Dichloro-9,10-diphenylanthracene is unique due to the combination of chlorine and phenyl substituents, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical stability .

Eigenschaften

CAS-Nummer

80034-45-3

Molekularformel

C26H16Cl2

Molekulargewicht

399.3 g/mol

IUPAC-Name

1,8-dichloro-9,10-diphenylanthracene

InChI

InChI=1S/C26H16Cl2/c27-21-15-7-13-19-23(17-9-3-1-4-10-17)20-14-8-16-22(28)26(20)24(25(19)21)18-11-5-2-6-12-18/h1-16H

InChI-Schlüssel

XHXZKYVRKMXWCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C5=CC=CC=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.